3-(Trifluoromethoxy)azetidine
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Overview
Description
3-(Trifluoromethoxy)azetidine is a chemical compound with the CAS number 1803590-72-8 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
Azetidines, including 3-(Trifluoromethoxy)azetidine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .
Molecular Structure Analysis
The molecular formula of 3-(Trifluoromethoxy)azetidine hydrochloride is C4H7ClF3NO . Its molecular weight is 177.5527 g/mol .
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported .
Physical And Chemical Properties Analysis
3-(Trifluoromethoxy)azetidine hydrochloride is a solid at room temperature . It should be stored in a refrigerator .
Scientific Research Applications
1. Versatile Building Blocks in Medicinal Chemistry
Azetidines, including 3-(Trifluoromethoxy)azetidine, are increasingly recognized for their importance in a variety of natural products and pharmaceutical compounds. They serve as versatile building blocks, particularly in medicinal chemistry, due to their structural uniqueness and reactivity. Protected 3-haloazetidines, for instance, have been utilized in the synthesis of high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).
2. Potential in Drug Development
Azetidine derivatives, including those with trifluoromethoxy groups, have been explored for their potential in drug development. Studies have shown the synthesis of novel azetidine compounds with significant biological activity, highlighting their utility in creating new therapeutic agents. For example, azetidine derivatives have been synthesized and evaluated as triple reuptake inhibitors, showing promising in vivo activity (Han et al., 2012).
3. Role in Radiopharmaceuticals
3-(Trifluoromethoxy)azetidine and its analogs have been involved in the synthesis of radiolabeled compounds for potential use in imaging and diagnostics. The ability to synthesize compounds like 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, which might be a novel ligand for nicotinic receptors, demonstrates the application of these molecules in the field of radiopharmaceuticals (Karimi & Långström, 2002).
4. Synthesis of Functionalized Compounds
The synthesis of 3-(Trifluoromethoxy)azetidine derivatives has enabled the creation of various functionalized compounds. These derivatives have been employed as intermediates in the synthesis of various chemically significant molecules, showcasing the versatility of azetidines in organic synthesis. For example, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been used as precursors for constructing CF3-containing aminopropanes and other novel compounds (Dao Thi et al., 2018).
Safety And Hazards
3-(Trifluoromethoxy)azetidine hydrochloride is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of contact with eyes, rinse cautiously with water for several minutes .
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .
properties
IUPAC Name |
3-(trifluoromethoxy)azetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO/c5-4(6,7)9-3-1-8-2-3/h3,8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJPOLHQCSQUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)azetidine |
Citations
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